Cas no 91-58-7 (2-Chloronaphthalene)

2-ChloroNaphthalene is used in organic synthesis. High boiling solvents, grease solvents \ gas chromatography stationary liquids. It is used in organic synthesis.
2-Chloronaphthalene structure
2-Chloronaphthalene structure
2-Chloronaphthalene
91-58-7
C10H7Cl
162.61558175087
MFCD00035731
34609
7056

2-Chloronaphthalene Properties

Names and Identifiers

    • 2-Chloronaphthalene
    • beta-Chloronaphthalene
    • Chloronaphthalene, beta
    • 2-Chloronaphthalene solution
    • Chlorinated Hydrocarbons Mix
    • Method 8270B - Chlorinated Hydrocarbons Mix
    • 2-Chlornaftalen [Czech]
    • 2-chlornaphthalen
    • 2-chloronaphtalene
    • 2-naphthyl chloride
    • 2-naphthyl-Cl
    • Halowax
    • m-chloro-naphthalene
    • Naphthalene,2-chloro
    • 2-Chloro-naphthalen
    • b-Chloronaphthalene
    • Beta-chloronaphthalene[qr]
    • Halowax[qr]
    • naphthalene,2-chloro-
    • Naphthalene,2-chloro-[qr]
    • Rcra waste number U047
    • 2-Naphthylchloride
    • Naphthalene, 2-chloro-
    • 2-Chloro naphthalene
    • 2-Chloro-naphthalene
    • 2-Chlornaftalen
    • .beta.-Chloronaphthalene
    • RCRA waste no. U047
    • 49O81U3ITI
    • CGYGETOMCSJHJU-UHFFFAOYSA-N
    • 7-chloronaphthalene
    • PubChem9464
    • DSSTox_CID_3971
    • DSSTox_RID_77243
    • DSSTox_GSID_23971
    • KSC486M6J
    • SC
    • EINECS 202-079-9
    • NCGC00091876-02
    • CCRIS 5995
    • AKOS015851128
    • 4-((2-Phenylaziridin-1-yl)methyl)morpholine
    • PCN 2
    • 2-Chloronaphthalene 10 microg/mL in Isooctane
    • UNII-49O81U3ITI
    • Tox21_200981
    • Chloronaphthalene, 2- (beta)
    • 91-58-7
    • SCHEMBL152521
    • Q18923298
    • InChI=1/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7
    • CHEMBL372646
    • Naftaleno, 2-cloro-
    • MFCD00035731
    • BDBM50159243
    • SY055345
    • NCGC00258534-01
    • Z1255485910
    • 2-Chloronaphthalene 10 microg/mL in Acetonitrile
    • 2-CHLORONAPHTHALENE [MI]
    • 2-CHLORONAPHTHALENE (D7)
    • AMY4142
    • HSDB 4014
    • AI3-01537
    • CS-0086500
    • AC-13048
    • LS-1923
    • DTXSID8023971
    • W-100304
    • NCGC00091876-01
    • DTXCID603971
    • GS-6188
    • CAS-91-58-7
    • RCRA WASTE NUMBER-U047
    • Chloronaphthalene, 2-(beta)
    • FT-0631439
    • EN300-100368
    • 2-Chloronaphthalene (ACI)
    • β-Chloronaphthalene
    • 2Chlornaftalen
    • NS00039402
    • 51569-12-1
    • DB-020948
    • C10H7Cl
    • Naphthalene, 2chloro
    • beta-naphthyl chloride
    • betaChloronaphthalene
    • bete-Naphthyl chloride
    • +Expand
    • MFCD00035731
    • CGYGETOMCSJHJU-UHFFFAOYSA-N
    • 1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
    • ClC1C=C2C(C=CC=C2)=CC=1

Computed Properties

  • 162.02400
  • 0
  • 0
  • 0
  • 162.023628
  • 11
  • 133
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.1
  • nothing
  • 0
  • 0

Experimental Properties

  • 3.49320
  • 0.00000
  • 2150
  • 1.6079
  • Insoluble
  • 256 ºC
  • 57.0 to 61.0 deg-C
  • 0.0±0.5 mmHg at 25°C
  • 125 ºC
  • Flake crystal, sublimable
  • Insoluble in water, soluble in ethanol \ ether \ benzene \ chloroform and carbon disulfide
  • 1.1377

2-Chloronaphthalene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GS8T-1g
2-Chloronaphthalene
91-58-7 95%
1g
$28.00 2024-04-20
A2B Chem LLC
AH82301-1g
2-Chloronaphthalene
91-58-7 95%
1g
$12.00 2024-05-20
Aaron
AR00GSH5-250mg
2-Chloronaphthalene
91-58-7 96%
250mg
$6.00 2024-07-18
abcr
AB139851-1 g
2-Chloronaphthalene, 98%; .
91-58-7 98%
1 g
€79.60 2023-07-20
Alichem
A219003111-250mg
2-Chloronaphthalene
91-58-7 98%
250mg
$680.00 2023-08-31
Apollo Scientific
OR963893-1g
2-Chloronaphthalene
91-58-7 96%
1g
£10.00 2023-09-02
AstaTech
59608-5/G
2-CHLORONAPHTHALENE
91-58-7 97%
5g
$97 2023-09-16
Chemenu
CM140758-25g
2-Chloronaphthalene
91-58-7 97%
25g
$194 2021-08-05
Enamine
EN300-100368-0.05g
2-chloronaphthalene
91-58-7 95%
0.05g
$19.0 2023-10-28
TRC
C373730-1g
2-Chloronaphthalene
91-58-7
1g
$ 64.00 2023-09-08

2-Chloronaphthalene Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Preparation of aryl halides from aromatic hydroxy compounds
Nefedov, O. M.; et al, Doklady Akademii Nauk SSSR, 1960, 133, 855-8

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium chloride Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-c… Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  overnight, 150 °C
Reference
Ruthenium-Catalyzed Synthesis of Aryl and Alkenyl Halides from Fluorosulfonates
Placais, Clotilde; et al, Chemistry - A European Journal, 2023, 29(41),

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Photodecarboxylative chlorination of carboxylic acids via their benzophenone oxime esters
Hasebe, Masato; et al, Tetrahedron Letters, 1988, 29(48), 6287-90

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) ,  Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) ,  1,1,1-Trifluoro-N-[(11bS)-4-sulfidodinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepi… Solvents: Dichloromethane ;  47 h, 27 - 29 °C
Reference
Hybrid Catalysis Enabling Room-Temperature Hydrogen Gas Release from N-Heterocycles and Tetrahydronaphthalenes
Kato, Shota; et al, Journal of the American Chemical Society, 2017, 139(6), 2204-2207

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) ,  Nickel, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato… ,  Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-mercapto-, 4-oxide, (11bS)- Solvents: Dichloromethane ;  48 h, 27 - 29 °C
Reference
Acceptorless Dehydrogenation of Hydrocarbons by Noble-Metal-Free Hybrid Catalyst System
Fuse, Hiromu; et al, Organic Letters, 2018, 20(7), 2042-2045

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ;  48 h, rt
Reference
Photoinduced FeCl3-Catalyzed Chlorination of Aromatic Sulfonyl Chloride via Extrusion of SO2 at Room Temperature
Deng, Mingjing; et al, Organic Letters, 2023, 25(24), 4576-4580

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  24 h, rt
Reference
A Mild and Ligand-Free Ni-Catalyzed Silylation via C-OMe Cleavage
Zarate, Cayetana; et al, Journal of the American Chemical Society, 2017, 139(3), 1191-1197

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  24 h, 80 °C
Reference
A Mild Ni/Cu-Catalyzed Silylation via C-O Cleavage
Zarate, Cayetana; et al, Journal of the American Chemical Society, 2014, 136(6), 2236-2239

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Nitrous acid
Reference
Benzocyclobutenes. Part 9. Synthesis of bromo, chloro, and oxo derivatives of benzocyclobutene and naphtho[b]cyclobutene
Abou-Teim, Omar; et al, Journal of the Chemical Society, 1983, (11), 2659-62

Synthetic Circuit 10

Reaction Conditions
Reference
Preparation of 2-chloro- or 2-bromonaphthalene
, European Patent Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Tosyl chloride Solvents: N,N-Diethylaniline
Reference
Preparation of β-Halogen Derivatives of Naphthalene
Darzens, G.; et al, Compt. rend., 1909, 148, 787-8

Synthetic Circuit 12

Reaction Conditions
Reference
α-Elimination of organic halides from organotellurium(IV) halides
Uemura, Sakae; et al, Journal of Organometallic Chemistry, 1984, 268(3), 223-34

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Dichlorotriphenylphosphorane Solvents: Carbon tetrachloride
1.2 120 - 140 °C
Reference
Triphenylphosphine Dichloride
Dormoy, Jean-Robert; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Sodium chloride Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-c… Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  overnight, 150 °C
Reference
Ruthenium-Catalyzed Synthesis of Aryl and Alkenyl Halides from Fluorosulfonates
Placais, Clotilde; et al, Chemistry - A European Journal, 2023, 29(41),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: 1,4-Cyclohexadiene Solvents: Chlorobenzene
Reference
Tuning Rate of the Bergman Cyclization of Benzannelated Enediynes with Ortho Substituents
Alabugin, Igor V.; et al, Organic Letters, 2002, 4(7), 1119-1122

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium chloride Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ;  4 h, rt
Reference
Iron(III)-mediated photocatalytic selective substitution of aryl bromine by chlorine with high chloride utilization efficiency
Wang, Ying; et al, Chemical Communications (Cambridge, 2014, 50(18), 2344-2346

2-Chloronaphthalene Raw materials

2-Chloronaphthalene Preparation Products

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